2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
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Overview
Description
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and thiophene Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates, which are then coupled with thiophene derivatives.
Functionalization of Adamantane: The adamantane core can be functionalized using radical-based methods, such as the direct radical functionalization of adamantane C–H bonds to introduce various functional groups.
Coupling with Thiophene Derivatives: The functionalized adamantane intermediates are then coupled with thiophene derivatives through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to minimize the use of hazardous reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The adamantane core can undergo substitution reactions, such as halogenation or alkylation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated adamantane derivatives
Scientific Research Applications
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, adamantane derivatives have been shown to inhibit viral entry by binding to viral glycoproteins, thereby preventing the virus from entering host cells . Additionally, thiophene derivatives have been found to inhibit mitochondrial complex I, leading to the disruption of cellular energy production and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane:
Thiophene-3-carboxamide: A thiophene derivative with significant biological activity, including anticancer and antimicrobial properties.
Uniqueness
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is unique due to its combination of the adamantane and thiophene moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H30N2O2S |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H30N2O2S/c23-19(25)18-16-5-3-1-2-4-6-17(16)27-20(18)24-21(26)22-10-13-7-14(11-22)9-15(8-13)12-22/h13-15H,1-12H2,(H2,23,25)(H,24,26) |
InChI Key |
ZWAIRKQVVLIXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N |
Origin of Product |
United States |
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